

# ROC-325: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with ROC-325.

## Introduction

ROC-325 is a potent, orally active, and novel small molecule inhibitor of autophagy.[1][2][3] It functions by disrupting lysosomal activity, leading to the deacidification of lysosomes, accumulation of autophagosomes, and ultimately, the inhibition of autophagic flux.[1][3][4][5] ROC-325 has demonstrated significant anticancer activity in preclinical models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML), by inducing apoptosis.[1][2][4][5] Its potency has been reported to be approximately tenfold greater than that of hydroxychloroquine (HCQ), a well-known autophagy inhibitor.[3][4][6]

# **Chemical and Physical Properties**

A summary of the known chemical and physical properties of ROC-325 is presented below.



| Property          | Value                                                                    | Reference |  |
|-------------------|--------------------------------------------------------------------------|-----------|--|
| Molecular Formula | C28H27CIN4OS                                                             | [2]       |  |
| Molecular Weight  | 503.06 g/mol                                                             | [2]       |  |
| CAS Number        | 1859141-26-6                                                             | [2]       |  |
| Appearance        | Powder                                                                   | [2]       |  |
| Solubility        | DMSO: 3 mg/mL (5.96 mM)                                                  | [2]       |  |
| Storage           | Powder: 3 years at -20°C. In solvent: 1 year at -80°C, 1 month at -20°C. | [2]       |  |

# Safety and Handling

While specific toxicology data for ROC-325 is not publicly available, its potent biological activity necessitates careful handling. The following guidelines are based on standard practices for handling potent research compounds.

#### 3.1 Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
- Body Protection: A lab coat must be worn at all times.
- Respiratory Protection: When handling the powder form, a properly fitted respirator or use of a chemical fume hood is recommended to avoid inhalation.

#### 3.2 Handling Procedures

- All work with ROC-325, especially the powder form, should be conducted in a well-ventilated area, preferably a certified chemical fume hood.
- Avoid creating dust when handling the powder.



- Prevent contact with skin, eyes, and clothing.
- · Wash hands thoroughly after handling.
- 3.3 Spill and Disposal Procedures
- Spills: In case of a spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

# **Biological Activity and In Vitro Data**

ROC-325 has shown potent cytotoxic activity across a range of human cancer cell lines.

Table 4.1: In Vitro IC50 Values of ROC-325 in Various Cancer Cell Lines[1]



| Cell Line | Cancer Type                      | IC50 (μM)   |  |
|-----------|----------------------------------|-------------|--|
| A498      | Renal Cell Carcinoma             | 4.9         |  |
| A549      | Lung Carcinoma                   | 11          |  |
| CFPAC-1   | Pancreatic Carcinoma             | 4.6         |  |
| COLO-205  | Colorectal Adenocarcinoma        | rcinoma 5.4 |  |
| DLD-1     | Colorectal Adenocarcinoma        | 7.4         |  |
| IGROV-1   | Ovarian Adenocarcinoma           | 11          |  |
| MCF-7     | Breast Adenocarcinoma            | 8.2         |  |
| MiaPaCa-2 | Pancreatic Carcinoma             | 5.8         |  |
| NCI-H69   | Small Cell Lung Cancer           | 5.0         |  |
| PC-3      | Prostate Adenocarcinoma          | 11          |  |
| RL        | Non-Hodgkin's B-cell<br>Lymphoma | 8.4         |  |
| UACC-62   | Melanoma                         | 6.0         |  |

Table 4.2: In Vitro IC50 Values of ROC-325 in AML Cell Lines[2][4]

| Cell Line            | IC50 Range (μM) |
|----------------------|-----------------|
| Human AML Cell Lines | 0.7 - 2.2       |

# **In Vivo Data**

In vivo studies in mouse models have demonstrated the antitumor efficacy and tolerability of ROC-325.

Table 5.1: In Vivo Efficacy of ROC-325 in a 786-0 RCC Xenograft Model[1][5]



| Treatment Group | Dosage   | Administration                   | Outcome                                                                              |
|-----------------|----------|----------------------------------|--------------------------------------------------------------------------------------|
| Vehicle (water) | -        | Oral (PO), QD x 5 for<br>6 weeks | -                                                                                    |
| ROC-325         | 25 mg/kg | Oral (PO), QD x 5 for<br>6 weeks | Well tolerated,<br>significant inhibition of<br>tumor progression                    |
| ROC-325         | 40 mg/kg | Oral (PO), QD x 5 for<br>6 weeks | Well tolerated,<br>significant dose-<br>dependent inhibition<br>of tumor progression |
| ROC-325         | 50 mg/kg | Oral (PO), QD x 5 for<br>6 weeks | Well tolerated,<br>significant dose-<br>dependent inhibition<br>of tumor progression |

In vivo studies reported that ROC-325 was well tolerated with no notable toxicities, aside from a modest, non-significant, and reversible reduction in mean body weight at the highest doses.[2] [4][5]

# **Experimental Protocols**

#### 6.1 Cell Viability (MTT) Assay[1]

- Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours.
- Treat cells with varying concentrations of ROC-325 for 72 hours.
- Following treatment, add MTT solution to each well.
- Quantify formazan absorbance using a microplate reader.
- Calculate cell viability by normalizing the formazan optical density of treated cells to that of control cells.



#### 6.2 Western Blotting[1]

- Incubate renal cancer cells with ROC-325 for 24 hours.
- Harvest and lyse the cells.
- Subject approximately 50 μg of total cellular protein from each sample to SDS-PAGE.
- Transfer proteins to a nitrocellulose membrane.
- Block the membrane with 5% nonfat milk in Tris-buffered saline with 0.1% Tween-20 for 1 hour.
- Probe the blots overnight at 4°C with primary antibodies (e.g., for LC3B, p62, cathepsin D).
- Wash the membranes and probe with species-specific HRP-conjugated secondary antibodies.
- Detect immunoreactive bands using enhanced chemiluminescence.

#### 6.3 In Vivo Xenograft Study[1][5]

- Implant 786-0 RCC cells into nude mice.
- Once tumors are established, randomize mice into treatment groups.
- Administer vehicle (water) or ROC-325 (25, 40, and 50 mg/kg) orally, once daily, five days a
  week for six weeks.
- Monitor mice daily and measure tumor volumes twice weekly.
- At the end of the study, excise tumors from representative animals for immunohistochemical analysis.

## **Visualized Mechanisms and Workflows**

7.1 Signaling Pathway of ROC-325 in Autophagy Inhibition



#### Mechanism of Action of ROC-325







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 PMC [pmc.ncbi.nlm.nih.gov]



- 4. Development of ROC-325: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor ROC-325 shows significant potential in preclinical studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ROC-325: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668182#roc-325-safety-and-handling-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com